molecular formula C4H8ClNO2 B019419 D-Homoserine Lactone hydrochloride CAS No. 104347-13-9

D-Homoserine Lactone hydrochloride

Cat. No. B019419
M. Wt: 137.56 g/mol
InChI Key: XBKCXPRYTLOQKS-AENDTGMFSA-N
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Description

Synthesis Analysis

The synthesis of D-Homoserine lactone hydrochloride involves several approaches. Birnbaum and Greenstein (1953) synthesized chloroacetyl-DL-homoserine lactone, which upon hydrolysis, yielded D-Homoserine in significant yield. This method emphasizes the conversion of DL-homoserine to its D-form through selective enzymatic and chemical treatments (Birnbaum & Greenstein, 1953). Furthermore, Natelson and Natelson (1989) described a practical procedure to convert methionine into D and L forms of homoserine, showcasing an alternative synthesis route with high purity and yield (Natelson & Natelson, 1989).

Molecular Structure Analysis

The molecular structure of D-Homoserine lactone hydrochloride features a lactone ring, indicative of its cyclic ester nature, with the chloride acting as a counterion to the lactone's basic nitrogen. Ramalingam and Woodard (1987) provided detailed insights into the regiospecific deuterated forms of D,L-Homoserine lactone hydrochlorides through proton NMR, highlighting the compound's structural nuances (Ramalingam & Woodard, 1987).

Chemical Reactions and Properties

The chemical reactivity of D-Homoserine lactone hydrochloride involves its participation in the formation of homoserine hydroxamic acid, a reaction utilized for its detection and assay. This conversion is significant in demonstrating the lactone's reactivity towards nucleophiles like hydroxylamine (Natelson, 1982).

Physical Properties Analysis

The physical properties of D-Homoserine lactone hydrochloride, such as solubility, melting point, and optical rotation, are crucial for its identification and application in biochemical studies. For instance, the optical rotation values provided by Birnbaum and Greenstein (1953) assist in determining its enantiomeric purity and configuration (Birnbaum & Greenstein, 1953).

Chemical Properties Analysis

D-Homoserine lactone hydrochloride's chemical properties, especially its role in quorum sensing, underscore its biological significance. The compound's ability to form hydroxamic acid derivatives further showcases its chemical versatility and reactivity, pivotal in biochemical assays and studies (Natelson, 1982).

Scientific Research Applications

  • Synthesis and Characterization : Natelson and Natelson (1989) developed a practical method for preparing D-Homoserine Lactone, yielding high purity and stability, with potential applications in nucleus and mitochondrial research (Natelson & Natelson, 1989). Additionally, Ramalingam and Woodard (1987) synthesized and characterized deuterated D,L-homoserine lactone hydrochlorides, providing insights into their chemical shift and coupling constants (Ramalingam & Woodard, 1987).

  • Biofuel Production : Schaefer et al. (2002) found that long-chain acyl-homoserine lactones serve as quorum-sensing signals in Rhodobacter capsulatus, a bacterium with potential applications in biofuel production (Schaefer et al., 2002).

  • Agricultural Applications : Natelson (1982) presented a study on homoserine lactone in Pisum sativum seedlings, enabling sensitive assays of total homoserine and its lactone content in various growth media (Natelson, 1982).

  • Chemical Production : Hong et al. (2014) discussed the potential of O-Succinyl-l-homoserine (SH) as a platform biochemical for producing C4 chemicals like succinic acid and 1,4-butanediol using engineered microorganisms, offering environmental benefits over petroleum-based chemicals (Hong et al., 2014).

  • Aquaculture : Cam et al. (2009) explored the use of homoserine lactone-degrading and poly-β-hydroxybutyrate-accumulating bacteria to protect Artemia from the pathogenic effects of Vibrio harveyi, potentially benefiting hatchery production (Cam et al., 2009).

  • Analytical Chemistry : Readel et al. (2020) developed new methods using LC and GC-MS for the effective separation of all classes of homoserine lactones, including enantiomeric separation of D-HSLs in a single run (Readel et al., 2020).

  • Quorum Sensing Research : Various studies like Shaw et al. (1997) and De Lamo Marin et al. (2007) focused on detecting, characterizing, and manipulating homoserine lactone signal molecules in bacterial quorum sensing, contributing to our understanding of bacterial communication and potential antibacterial strategies (Shaw et al., 1997) (De Lamo Marin et al., 2007).

Safety And Hazards

D-HLH is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Future Directions

D-HLH has been employed as an additive in the synthesis of Sn–Pb alloyed perovskite thin films for high-performance solar cells . It accelerates the transition from mixed intermediate phases into preformed perovskite nuclei, eliminating the negative effect of mixed intermediate phases and regulating the crystallization kinetics . This strategy has generated a record efficiency of 21.61% for an MA-free Sn–Pb device, and an efficiency of 23.82% for its tandem device .

properties

IUPAC Name

(3R)-3-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKCXPRYTLOQKS-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474646
Record name D-Homoserine Lactone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Homoserine Lactone hydrochloride

CAS RN

104347-13-9
Record name D-Homoserine Lactone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
NJ Bainton, P Stead, SR Chhabra… - Biochemical …, 1992 - portlandpress.com
… Triethylamine (140 ,ul, 1 mmol) was added to a stirred solution of L- or Dhomoserine lactone hydrochloride (137.5 mg, 1 mmol) in water (2 ml), followed by the addition of the ethylene …
Number of citations: 393 portlandpress.com
SRAM CHHABRA, P Stead, NJ Bainton… - The Journal of …, 1993 - jstage.jst.go.jp
The production of light by certain marine bacteria of the genus Vibrio has also been demonstrated to be under autoregulatory control. 7V-(3-Oxohexanoyl)-L-homoserine lactone (HSL) …
Number of citations: 239 www.jstage.jst.go.jp
K Kai, K Kasamatsu, H Hayashi - Tetrahedron Letters, 2012 - Elsevier
… d-1 was synthesized from 12 and d-homoserine lactone hydrochloride (Scheme 1). The GC/MS of natural 1 gave two peaks at t R 18.7 min (minor) and 20.6 min (major) (Fig. 3). …
Number of citations: 14 www.sciencedirect.com
Z Zhang, J Liang, J Wang, Y Zheng, X Wu, C Tian… - Nano-Micro Letters, 2022 - Springer
… We introduced d-homoserine lactone hydrochloride (D-HLH) to form hydrogen bonds and strong Pb–O/Sn–O bonds with perovskite precursors, thereby weakening the incomplete …
Number of citations: 17 link.springer.com
D Shin, C Gorgulla, ME Boursier, N Rexrode… - pstorage-acs-6854636.s3 …
… A portion of the crude acylated Meldrum’s acid (150 mg, 0.5 mmol) was dissolved in acetonitrile (15 mL) and D-homoserine lactone hydrochloride (69 mg, 0.5 mmol) and triethyl amine (…
DD Shin - 2017 - scholarworks.boisestate.edu
Gram-negative bacteria use N-acyl-homoserine lactone (AHL) autoinducer based signal system, known as quorum sensing (QS), to modulate the gene expression for such traits as …
Number of citations: 3 scholarworks.boisestate.edu
DY Sun, GY Han, NN Yang, LF Lan, XW Li… - Organic Chemistry …, 2018 - pubs.rsc.org
… The hydrolysis of 12 gave the key intermediate 4, which then reacted with L- and D-homoserine lactone hydrochloride, respectively, in the presence of DCC, DMAP in DCM, yielding 86…
Number of citations: 17 pubs.rsc.org
H Wang, J He, H Xiang, R Ran, W Zhou, W Wang… - Energy & …, 2023 - ACS Publications
… Zhang et al. have used d-homoserine lactone hydrochloride (d-HLH) to modulate the crystallization process of MA-free Pb–Sn perovskites. (142) It was found that, after introduction of …
Number of citations: 3 pubs.acs.org
A Halder, KW Yeom, NG Park - ACS Energy Letters, 2023 - ACS Publications
For the increasing demand for renewable energy to reduce carbon dioxide emissions, a high-efficiency, low-cost perovskite solar cell (PSC) is one of the most promising technologies. …
Number of citations: 0 pubs.acs.org
A Yadegarifard, H Lee, HJ Seok, I Kim, BK Ju, HK Kim… - Nano Energy, 2023 - Elsevier
… Zhang et al. significantly improved the morphology and PV performance of FA/Cs-based mixed Pb–Sn perovskite solar cells by using D-homoserine lactone hydrochloride (D-HLH) as …
Number of citations: 6 www.sciencedirect.com

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